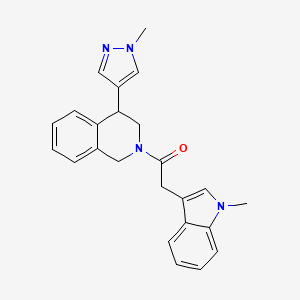

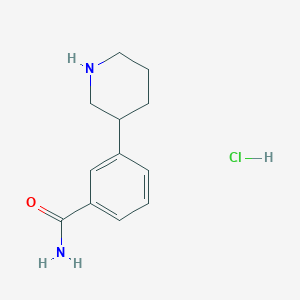

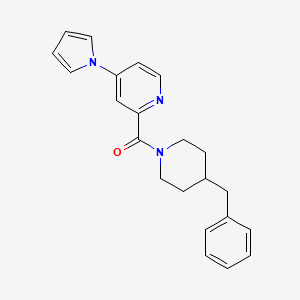

![molecular formula C17H13ClF3NO2 B2650433 7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326883-03-7](/img/structure/B2650433.png)

7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Unfortunately, I couldn’t find a specific description for “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one”. However, it seems to be a complex organic compound that likely contains a benzoxazepin ring structure1.

Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and various reagents. For instance, 4-(Trifluoromethyl)benzoyl chloride, a compound with a similar trifluoromethyl group, undergoes a Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone234. However, the specific synthesis process for “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is not available in the retrieved data.Molecular Structure Analysis

The exact molecular structure of “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is not provided in the retrieved data. However, the compound likely contains a benzoxazepin ring, a benzyl group, and a trifluoromethyl group1.Chemical Reactions Analysis

The specific chemical reactions involving “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” are not available in the retrieved data. However, compounds with similar groups, such as 4-(Trifluoromethyl)benzoyl chloride, have been reported to undergo Suzuki-type coupling reactions234.Physical And Chemical Properties Analysis

The physical and chemical properties of “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” are not available in the retrieved data.科学研究应用

Dopaminergic Activity

Research has identified the dopaminergic activity of substituted benzazepines, highlighting their potential as agonists of central and peripheral dopamine receptors. These compounds, synthesized through specific cyclization and demethylation processes, have shown preliminary evidence of dopaminergic activity, which was assessed through their effects on renal blood flow and rotational effects in rats with lesions in the substantia nigra, among other methods (Pfeiffer et al., 1982).

Electrochromic Materials

In the field of materials science, donor–acceptor systems involving benzazepine derivatives have been investigated for their potential in creating low bandgap black polymer electrochromes. These materials are of interest for their ability to absorb virtually the whole visible spectrum, making them suitable for applications in electrochromic devices and displays (İçli et al., 2010).

Quantum Chemical Studies

Quantum chemical calculations have been employed to understand the molecular geometry, vibrational frequencies, and electronic properties of benzodiazepine derivatives. Such studies provide insights into the charge transfer within molecules and are crucial for the development of compounds with specific optical and electronic characteristics (Sylaja et al., 2016).

Anticancer and Antibacterial Agents

Benzoxepine-triazole hybrids have been synthesized and evaluated for their antibacterial and anticancer properties. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as cytotoxicity against lung and colon cancer cell lines, indicating their potential as therapeutic agents (Kuntala et al., 2015).

Anticonvulsant Effects

Studies on substituted triazolo benzodiazepine derivatives have revealed their potent anticonvulsant effects, suggesting their utility in the treatment of seizures and other convulsive disorders (Narayana et al., 2006).

安全和危害

The specific safety and hazards associated with “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” are not available in the retrieved data. However, similar compounds, such as 4-(Trifluoromethyl)benzoyl chloride, are known to cause severe skin burns and eye damage56.

未来方向

The future directions for research and applications of “7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” are not available in the retrieved data.

Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, please refer to specific scientific literature or consult a chemistry professional.

属性

IUPAC Name |

7-chloro-4-[[4-(trifluoromethyl)phenyl]methyl]-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3NO2/c18-14-5-6-15-12(7-14)9-22(16(23)10-24-15)8-11-1-3-13(4-2-11)17(19,20)21/h1-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJZLBBIAMMDGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

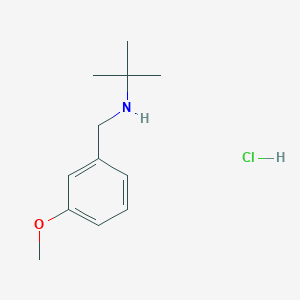

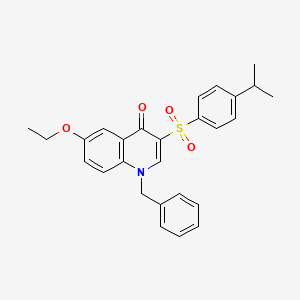

![3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2650351.png)

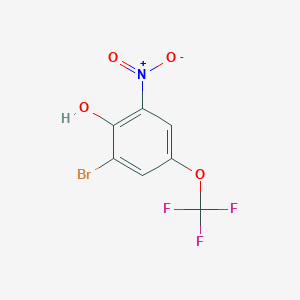

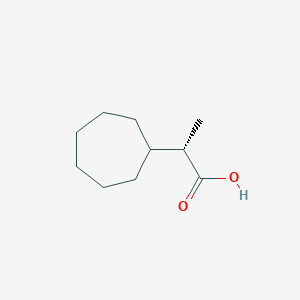

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2650358.png)

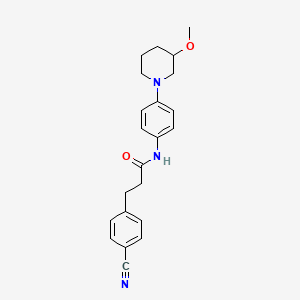

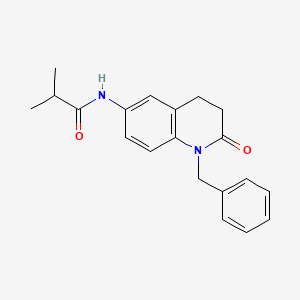

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2650360.png)

![1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2650366.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2650372.png)